molecular formula C8H7NO3 B8732082 1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone CAS No. 76470-46-7

1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone

Cat. No.: B8732082
CAS No.: 76470-46-7
M. Wt: 165.15 g/mol
InChI Key: FCWABXGEIUQUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

76470-46-7

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C8H7NO3/c1-5(10)6-2-7-8(9-3-6)12-4-11-7/h2-3H,4H2,1H3

InChI Key

FCWABXGEIUQUFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 6-Bromo-[1,3]dioxolo[4,5-b]pyridine IM13 (1.74 g, 8.61 mmol) in DMF (25 ml) under N2 and tributyl(1-ethoxyvinyl)tin (3.65 ml, 10.8 mmol) was added. Tetrakistriphenylphosphinepalladium(0) (0.50 g, 0.43 mmol) was added and the solution was stirred at 65° C. overnight. The mixture was added to water and EtOAc and the phases were separated. The org phase was washed with brine, dried (MgSO4) filtered and was rotovaped. The residue was dissolved in THF (100 ml), and a mixture of water (15 ml) and conc. HCl (2.5 ml) was added and the solution was stirred at it 5 min. The solution was added to brine and sat NaHCO3 solution was added until the solution was slightly alkaline. The org Phase was extracted with EtOAc and the phases were separated. The org phase was washed with brine, dried (MgSO4) filtered and was rotovaped. The residue was redissolved in THF (10 ml) EtOAc (20 ml) and heptanes (20 ml). The mixture was concentrated until 25 ml remained and cooled in ice. A solid precipitated and was collected by filtration. Yield: 0.942 g (66%) of IM21. 1H-NMR (500 MHz, DMSO) δ 8.47 (s, 1H), 8.54 (s, 1H), 6.27 (s, 2H), 2.53 (s, 3H).
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